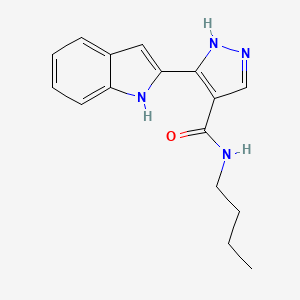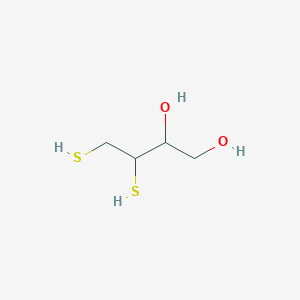
1,2-Butanediol, 3,4-dimercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Butanediol, 3,4-dimercapto- is an organosulfur compound with the molecular formula C4H10O2S2. It is a colorless compound classified as a dithiol and a diol. This compound is known for its reducing properties and is commonly used in various chemical and biological applications.
Métodos De Preparación
1,2-Butanediol, 3,4-dimercapto- can be synthesized through several methods. One common synthetic route involves the reduction of disulfides to thiols. The compound can be prepared by reacting 2,3-butanediol with hydrogen sulfide in the presence of a catalyst. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Análisis De Reacciones Químicas
1,2-Butanediol, 3,4-dimercapto- undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, reducing disulfide bonds to thiols.
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen sulfide, oxidizing agents like hydrogen peroxide, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Butanediol, 3,4-dimercapto- has numerous scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.
Biology: The compound is employed in the study of protein folding and stability, as it can reduce disulfide bonds in proteins.
Medicine: It is used in the preparation of pharmaceuticals and as a reagent in biochemical assays.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Butanediol, 3,4-dimercapto- involves its ability to act as a reducing agent. The compound reduces disulfide bonds to thiols through thiol-disulfide exchange reactions. This process involves the formation of a stable six-membered ring with an internal disulfide bond, which is then reduced to form the thiol groups. The molecular targets and pathways involved include various enzymes and proteins that contain disulfide bonds .
Comparación Con Compuestos Similares
1,2-Butanediol, 3,4-dimercapto- is similar to other dithiols and diols, such as dithiothreitol and dithioerythritol. it has unique properties that make it particularly useful in specific applications:
Dithioerythritol: An epimer of dithiothreitol, it has similar reducing properties but different physical and chemical characteristics.
These compounds share similar reducing capabilities but differ in their molecular structures and specific applications .
Propiedades
Número CAS |
796963-81-0 |
|---|---|
Fórmula molecular |
C4H10O2S2 |
Peso molecular |
154.3 g/mol |
Nombre IUPAC |
3,4-bis(sulfanyl)butane-1,2-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(6)4(8)2-7/h3-8H,1-2H2 |
Clave InChI |
LHOLVWOLWSNGKW-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(CS)S)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
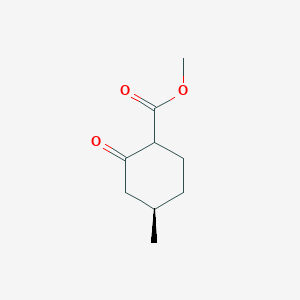
![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
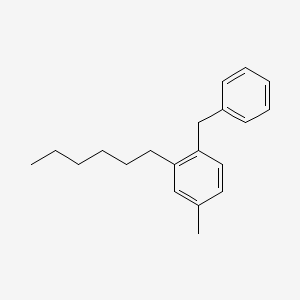
![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)
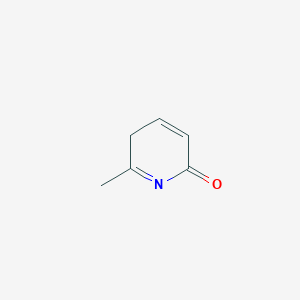
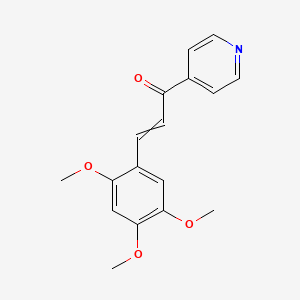
![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)
